molecular formula C14H22N4O4 B13476738 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13476738
M. Wt: 310.35 g/mol
InChI Key: NLNYYKDCHWXMRD-UHFFFAOYSA-N
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Description

5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and triazole rings. The piperidine ring can be synthesized through a series of reactions involving the protection of the amine group with a Boc group, followed by cyclization. The triazole ring is often formed via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule efficiently . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid apart from similar compounds is its unique combination of the triazole and piperidine rings, along with the Boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-9(6-8-18)11-10(12(19)20)15-16-17(11)4/h9H,5-8H2,1-4H3,(H,19,20)

InChI Key

NLNYYKDCHWXMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=NN2C)C(=O)O

Origin of Product

United States

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